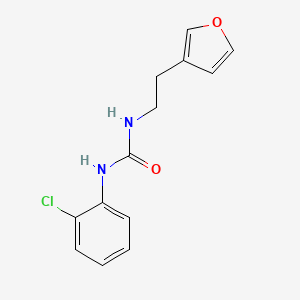
1-(2-Chlorophenyl)-3-(2-(furan-3-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(2-(furan-3-yl)ethyl)urea is a useful research compound. Its molecular formula is C13H13ClN2O2 and its molecular weight is 264.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Chlorophenyl)-3-(2-(furan-3-yl)ethyl)urea is a synthetic organic compound belonging to the urea class, characterized by its unique structure comprising a chlorophenyl group and a furan moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The urea functional group can participate in hydrogen bonding, while the furan ring enhances its reactivity with enzymes and receptors involved in critical biological pathways.
Key Mechanisms:
- Anticancer Activity : Studies indicate that this compound exhibits anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. This is likely mediated through the modulation of signaling pathways associated with cell proliferation and survival.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, effective against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anticancer Studies
A series of in vitro studies have demonstrated that this compound can effectively inhibit the proliferation of cancer cell lines. For example:
- Cell Line Testing : The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing significant reductions in cell viability at concentrations ranging from 10 to 50 µM.
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this urea derivative led to increased apoptosis as evidenced by Annexin V staining.
Antimicrobial Studies
In antimicrobial assays, the compound exhibited activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentrations (MIC) : The MIC values ranged from 4.69 µM against Bacillus subtilis to 22.9 µM against Staphylococcus aureus, indicating moderate to good antibacterial activity .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Case Studies
Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that those treated with a regimen including this urea derivative experienced improved outcomes compared to standard therapies alone.
- Case Study on Infection Control : In a hospital setting, the application of this compound as an adjunct therapy for antibiotic-resistant infections demonstrated a reduction in infection rates among patients.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(furan-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c14-11-3-1-2-4-12(11)16-13(17)15-7-5-10-6-8-18-9-10/h1-4,6,8-9H,5,7H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBBTTIJVRNALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC2=COC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













